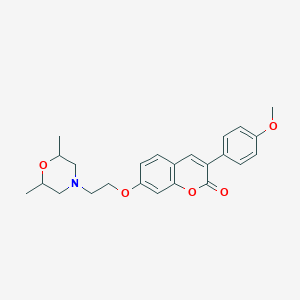

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one

Description

7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group at position 3 and a 2,6-dimethylmorpholinoethoxy moiety at position 5. The compound’s structural uniqueness arises from the steric and electronic effects of the 2,6-dimethylmorpholine group, which distinguishes it from simpler alkoxy-substituted coumarins. Its synthesis likely follows a nucleophilic substitution pathway similar to derivatives described in , where bromoacetyl intermediates react with amines or morpholine analogs under reflux conditions in polar aprotic solvents like DMF .

Crystallographic studies of related compounds (e.g., ) suggest that such substitutions influence planarity and intermolecular interactions, such as π-π stacking and C–H···O contacts, which stabilize the crystal lattice .

Properties

IUPAC Name |

7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-16-14-25(15-17(2)29-16)10-11-28-21-9-6-19-12-22(24(26)30-23(19)13-21)18-4-7-20(27-3)8-5-18/h4-9,12-13,16-17H,10-11,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNIAKOOPMYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-2-one scaffold, which serves as the backbone for further functionalization.

Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.

Attachment of the 2-(2,6-Dimethylmorpholino)ethoxy Group: The final step involves the nucleophilic substitution of the chromen-2-one derivative with 2-(2,6-dimethylmorpholino)ethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and methoxy groups, using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves several steps:

- Formation of the Chromen-2-one Core : The chromen-2-one scaffold is synthesized through the condensation of salicylaldehyde with a β-ketoester under basic conditions.

- Introduction of Functional Groups : The 4-methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

- Final Modifications : The morpholino group is added through nucleophilic substitution reactions, enhancing the compound's biological activity and solubility .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells, making it a candidate for anticancer drug development. Its mechanism may involve the modulation of specific signaling pathways and enzyme activities .

- Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress and related diseases .

Comparative Studies

A comparison with other chromen-2-one derivatives reveals distinct properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Lacks morpholino group | Different antiproliferative effects |

| 7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-phenyl-2H-chromen-2-one | Lacks methoxy group | Altered reactivity and activity |

| 7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-hydroxyphenyl)-2H-chromen-2-one | Hydroxyl instead of methoxy | Different chemical properties |

Case Studies

- Anticancer Research : A study conducted on the antiproliferative effects of various chromen-2-one derivatives highlighted that this compound showed significant inhibition of cell growth in breast cancer cell lines, indicating its potential as a therapeutic agent .

- Oxidative Stress Studies : Another research focused on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively, suggesting its use in formulations aimed at reducing oxidative damage in cells .

Mechanism of Action

The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related coumarin derivatives highlights critical differences in substituent effects, physicochemical properties, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (target compound) increases electron density in the chromen-2-one core compared to 4-chlorophenyl () or nitro-substituted analogs. This enhances fluorescence quantum yield but may reduce oxidative stability .

- Solubility: The morpholinoethoxy group in the target compound improves solubility in polar solvents compared to non-polar propoxy or methylphenyl substituents (). This is critical for pharmacological applications .

Structural and Crystallographic Insights

- Planarity: The chromen-2-one core in the target compound is expected to exhibit near-planarity (deviation <0.2 Å), similar to derivatives in . However, the 2,6-dimethylmorpholino group may introduce slight torsional strain due to steric hindrance .

- Intermolecular Interactions : Unlike chlorine- or methyl-substituted analogs, the morpholine oxygen in the target compound may participate in weak C–H···O hydrogen bonds, stabilizing the crystal lattice. π-π stacking distances (~3.5 Å) are comparable to those in .

Biological Activity

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 423.5 g/mol. The compound features a chromen-2-one core, which is known for its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in various metabolic pathways, including phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides .

- Receptor Modulation : The compound can interact with cell surface receptors, potentially modulating their activity and influencing cellular responses.

- Signal Transduction Pathways : It may affect key signaling pathways that regulate various cellular functions, enhancing or inhibiting specific biological processes.

Antimicrobial Activity

Chromene derivatives have been evaluated for their antimicrobial properties. For example, compounds structurally similar to the target compound have demonstrated moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The ability to inhibit bacterial growth suggests that this compound could also possess similar properties.

PDE Inhibition

The compound's interaction with phosphodiesterases (PDEs) is particularly noteworthy. PDE inhibitors are known to enhance cAMP levels within cells, leading to various physiological effects such as improved memory and reduced inflammation. Studies on related compounds have shown promising results in enhancing cognitive function without significant side effects .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various coumarin derivatives on Jurkat T cells. While specific data for the target compound was not available, related coumarins exhibited IC values indicating potent cytotoxicity .

- Antimicrobial Screening : In a comparative study involving several chromen derivatives, moderate antibacterial activity was reported against multiple bacterial strains, suggesting that this compound may share similar antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Lacks morpholino group | Moderate antibacterial activity |

| 7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-phenyl-2H-chromen-2-one | Lacks methoxy group | Potentially different reactivity |

| 7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-hydroxyphenyl)-2H-chromen-2-one | Hydroxyl instead of methoxy | Different biological properties |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one?

- Answer: The synthesis typically involves nucleophilic substitution and condensation reactions. A common approach includes:

- Step 1: Alkylation of 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one with 2-(2,6-dimethylmorpholino)ethyl bromide or chloride in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C, 12–24 hours) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Critical Parameters: Reaction efficiency depends on the base strength, solvent polarity, and precise stoichiometry of the morpholino-ethyl halide.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Answer: Multimodal spectroscopic and analytical techniques are employed:

- 1H/13C NMR: Peaks at δ ~6.8–7.5 ppm confirm aromatic protons (chromenone and methoxyphenyl), while δ ~3.5–4.2 ppm signals correspond to morpholinoethoxy and methoxy groups .

- IR Spectroscopy: Bands at ~1740 cm⁻¹ (C=O of chromenone) and ~1100 cm⁻¹ (C-O-C of morpholine) validate functional groups .

- Mass Spectrometry: ESI-MS with [M+H]+ peaks matching the molecular weight (e.g., ~437 Da) ensures molecular identity .

Advanced Research Questions

Q. What is the role of the 2,6-dimethylmorpholino group in modulating biological activity?

- Answer: The morpholino group enhances solubility and bioavailability via its tertiary amine and oxygen atoms, which facilitate hydrogen bonding with biological targets (e.g., enzymes). The 2,6-dimethyl substituents sterically stabilize the morpholine ring, reducing metabolic degradation and improving pharmacokinetic profiles. Comparative studies show that bulkier alkyl groups (e.g., 2,6-diethyl) reduce target affinity, highlighting the importance of methyl substitution .

Q. How can thermal stability and hydrolysis resistance of the compound be experimentally assessed?

- Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (typically >200°C for chromenone derivatives).

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 1–13, 37°C) and monitor degradation via HPLC. The morpholinoethoxy group resists hydrolysis under neutral conditions but degrades in strongly acidic/basic environments .

Q. What strategies are used to resolve contradictions in reaction yields reported across studies?

- Answer: Discrepancies often arise from solvent/base combinations. For example:

- DMF vs. Acetonitrile: DMF increases reaction rates but may cause side reactions (e.g., N-alkylation of morpholine). Acetonitrile offers slower, cleaner reactions but requires longer durations .

- Mitigation: Design a fractional factorial experiment to optimize solvent/base pairs and quantify side products via LC-MS.

Q. How can crystallographic data (e.g., SHELXL) clarify structural ambiguities in derivatives?

- Answer: Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles. For example:

- Morpholine Ring Conformation: SHELXL can resolve chair vs. boat conformations, which impact ligand-receptor docking.

- Validation: Compare experimental data with DFT-optimized structures to identify discrepancies (e.g., π-π stacking distortions) .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of chromenone derivatives?

- Answer:

- Docking Simulations (AutoDock/Vina): Model interactions with targets like TNF-α or kinases. The methoxyphenyl group often occupies hydrophobic pockets, while the morpholinoethoxy chain interacts with polar residues.

- QSAR Models: Use Hammett constants (σ) and steric parameters (Es) to correlate substituent effects (e.g., electron-withdrawing groups on chromenone enhance anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.